Cas no 1896043-57-4 (2-Aminofuran-3-carboxamide)

2-Aminofuran-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-aminofuran-3-carboxamide
- 2-Aminofuran-3-carboxamide
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- インチ: 1S/C5H6N2O2/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8)
- InChIKey: MWIBXWKCKVDFGQ-UHFFFAOYSA-N
- SMILES: O1C=CC(C(N)=O)=C1N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 126
- XLogP3: 0.1
- トポロジー分子極性表面積: 82.2
2-Aminofuran-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A159003451-1g |
2-Aminofuran-3-carboxamide |
1896043-57-4 | 97% | 1g |
$777.00 | 2023-09-02 | |
Alichem | A159003451-5g |
2-Aminofuran-3-carboxamide |
1896043-57-4 | 97% | 5g |
$2110.50 | 2023-09-02 |
2-Aminofuran-3-carboxamide 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-Aminofuran-3-carboxamideに関する追加情報
2-Aminofuran-3-carboxamide: A Comprehensive Overview
2-Aminofuran-3-carboxamide, also known by its CAS number 1896043-57-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of heterocyclic compounds, specifically the furan derivatives, and has been the subject of extensive research due to its unique properties and potential applications. The compound is characterized by its furan ring system, which is a five-membered aromatic ring containing one oxygen atom and two adjacent nitrogen atoms. The presence of the amino group (-NH2) at position 2 and the carboxamide group (-CONH2) at position 3 imparts distinctive chemical and biological properties to this compound.
The synthesis of 2-Aminofuran-3-carboxamide has been explored through various methods, including condensation reactions and oxidative coupling. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity, making it more accessible for large-scale production. The compound's structure allows for a wide range of functionalization, enabling its use as a versatile building block in organic synthesis. For instance, it can be employed in the construction of bioactive molecules, such as antibiotics, antiviral agents, and anticancer drugs.
In terms of chemical properties, 2-Aminofuran-3-carboxamide exhibits high stability under neutral conditions but can undergo various transformations under specific reaction conditions. Its amino group makes it prone to nucleophilic substitution reactions, while the carboxamide group can participate in amide bond formation. These reactivity patterns have been exploited in the development of novel materials, including polymers and coordination complexes.
The biological activity of 2-Aminofuran-3-carboxamide has been a focal point of recent research. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown promise in modulating the activity of histone deacetylases (HDACs), which are key targets in cancer therapy. Additionally, its ability to interact with DNA through intercalation or hydrogen bonding suggests applications in antitumor drug design.
The application of 2-Aminofuran-3-carboxamide extends beyond pharmacology into materials science. Researchers have investigated its use as a precursor for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials exhibit high surface area and porosity, making them ideal candidates for gas storage, catalysis, and sensing applications.
In conclusion, 2-Aminofuran-3-carboxamide, with its unique structural features and diverse reactivity, continues to be a valuable compound in both academic research and industrial applications. Its potential as a bioactive agent and material precursor underscores its importance in modern chemistry. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its role in advancing science and technology.
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